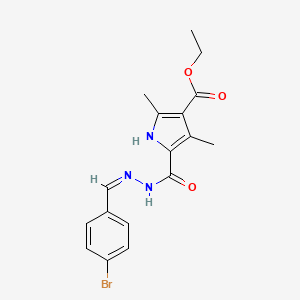

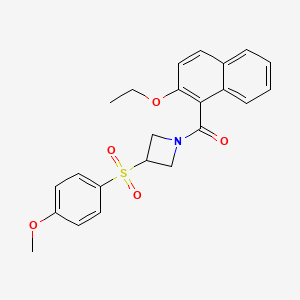

![molecular formula C19H20N2O5S B2549641 1,3-bis(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 878427-85-1](/img/structure/B2549641.png)

1,3-bis(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1,3-bis(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide" is a heterocyclic molecule that appears to be related to various research efforts in synthesizing complex organic structures with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the synthesis and structural analysis of similar compounds with methoxyphenyl groups and heterocyclic components are discussed, which can provide insights into the nature of the compound .

Synthesis Analysis

The synthesis of heterocyclic compounds often involves the use of multifunctional synthons and cyclocondensation reactions. For instance, the paper titled "1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one: useful three carbon synthon for synthesis of five and six membered heterocycles with masked (or unmasked) aldehyde functionality" describes the use of a three-carbon synthon for the regiospecific synthesis of various five and six-membered heterocycles. This suggests that similar synthetic strategies could be employed in the synthesis of the compound "1,3-bis(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide," potentially involving bifunctional heteronucleophiles and cyclocondensation steps.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the paper "Synthesis, Crystal Structure and Biological Activity of 1,5-Bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione" details the structural characterization of a complex molecule using these methods. The presence of methoxyphenyl groups and the importance of intermolecular interactions such as hydrogen bonding and π-π stacking are highlighted, which are likely relevant to the structural analysis of the compound .

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be influenced by the presence of functional groups and the overall molecular architecture. The papers provided do not directly address the chemical reactions of "1,3-bis(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide," but they do offer insights into the reactivity patterns of related structures. For instance, the synthesis of a tetrazole derivative and its complexation with a metal ion is discussed in "1-(2-Methoxyphenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione and Its Complex with Cd(II): Molecular and Crystal Structures" , indicating that heterocyclic compounds can participate in coordination chemistry and form stable complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are closely tied to its molecular structure. While the papers do not provide specific information on the physical and chemical properties of "1,3-bis(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide," they do describe properties of structurally related compounds. For example, the crystallographic data provided in and can give clues about the density, melting points, and solubility of similar compounds. Additionally, the synthesis paper implies that isotopic labeling could be a useful tool for tracing the compound in biological systems, suggesting potential applications in medicinal chemistry.

Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives, including compounds with methoxyphenyl groups, have been investigated for their corrosion inhibition efficacy on metals in acidic solutions. These compounds are synthesized using methods that highlight broad substrate scope, excellent yields, and environmental friendliness. Their application as corrosion inhibitors is due to their strong adsorption on metal surfaces, suggesting potential utility in materials science and engineering to protect metals from corrosion (Prashanth et al., 2021).

Luminescence and Photochromic Behavior

Research on bisthienylethene-containing compounds has demonstrated their multifunctional properties, including slow magnetic relaxation and photochromic behavior. These findings suggest applications in developing new materials for data storage and sensing technologies (Cao et al., 2015).

Metal-Organic Frameworks (MOFs)

Thiophene-functionalized compounds have been used to construct metal-organic frameworks with diverse structures. These MOFs exhibit potential applications in luminescence sensing, environmental contamination detection, and pollutant removal, indicating their importance in environmental science and technology (Zhao et al., 2017).

Oxidizing Agents

Compounds with methoxyphenyl groups have been utilized as oxidizing agents for the selective conversion of thiocarbonyl groups into their oxo analogues and other oxidation reactions. This illustrates their potential utility in synthetic chemistry for the selective transformation of functional groups (Barton et al., 1979).

properties

IUPAC Name |

1,3-bis(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c1-25-17-9-5-3-7-13(17)20-15-11-27(23,24)12-16(15)21(19(20)22)14-8-4-6-10-18(14)26-2/h3-10,15-16H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCSSJJONXCBMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-bis(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

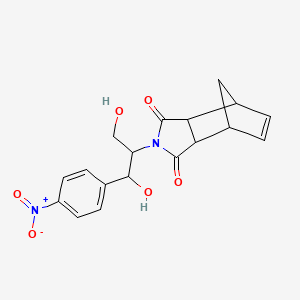

![N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide](/img/structure/B2549566.png)

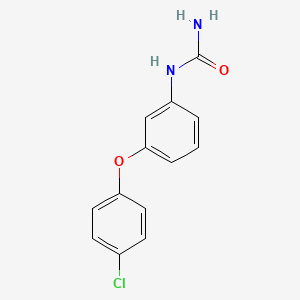

![Ethyl 4-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2549568.png)

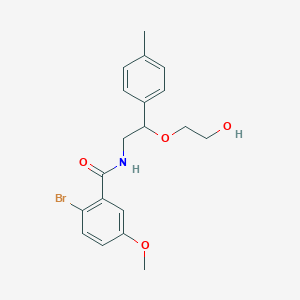

![(4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2549569.png)

![3-[(2-Chlorophenyl)methyl]azetidine hydrochloride](/img/structure/B2549576.png)

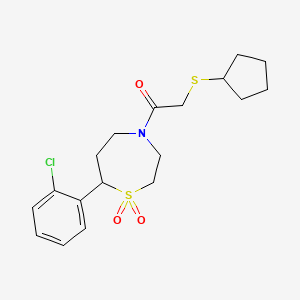

![N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2549577.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2549578.png)

![4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2549580.png)